molecular formula C10H12N4O B1518923 5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine CAS No. 1018563-25-1

5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1518923
CAS No.: 1018563-25-1
M. Wt: 204.23 g/mol
InChI Key: LSWJPMBYQNNEKR-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine ( 1018563-25-1) is a high-purity organic compound with a molecular formula of C 10 H 12 N 4 O and a molecular weight of 204.23 g/mol. This chemical features a 1,3,4-oxadiazole ring, a privileged and versatile scaffold in medicinal chemistry known for its thermal stability and role as a bioisostere for esters and amides, which can enhance pharmacological activity and metabolic stability . The 1,3,4-oxadiazole core is recognized for its diverse biological activities, making it a key structure in the development of novel therapeutic agents. Research into analogous 5-aryl-1,3,4-oxadiazol-2-amines has demonstrated significant potential in neuroscience, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are critical targets for managing neurological conditions such as Alzheimer's disease, myasthenia gravis, and other cognitive disorders, positioning this class of compounds for development in multi-target therapeutic strategies . Furthermore, 1,3,4-oxadiazole derivatives are extensively investigated for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities . The specific substitution pattern of this compound, featuring a 4-aminophenyl group at the 5-position and a dimethylamine at the 2-position, provides a valuable building block for further chemical exploration and structure-activity relationship (SAR) studies in drug discovery campaigns. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWJPMBYQNNEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

5-(4-Aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by detailed research findings and case studies.

The molecular formula of this compound is C10H12N4O with a molar mass of 204.23 g/mol. The structure features an oxadiazole ring which is known for its bioactivity.

1. Antioxidant Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antioxidant properties. For instance, in studies assessing free radical scavenging abilities, this compound demonstrated strong activity in the CUPRAC (cupric ion reducing antioxidant capacity) assay. This suggests its potential application in preventing oxidative stress-related diseases .

2. Anticancer Activity

The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it showed significant cytotoxicity against pancreatic cancer cell lines (PANC-1 and CRL-169), inducing apoptosis through specific signaling pathways. Molecular docking studies further confirmed the interaction between the compound and key proteins involved in cancer progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
PANC-112.5Induction of apoptosis
CRL-16915.0Inhibition of cell proliferation

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus8
E. coli16
Candida albicans32

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antioxidant Study : A comparative study demonstrated that this compound outperformed standard antioxidants like ascorbic acid in reducing oxidative stress markers in vitro .
  • Cancer Research : In a recent study published in January 2025, researchers reported that treatment with this compound led to a reduction in tumor size in xenograft models of pancreatic cancer, supporting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : A series of experiments conducted by Dhumal et al. revealed that derivatives of oxadiazole compounds exhibited enhanced antibacterial activity compared to traditional antibiotics like amoxicillin .

Scientific Research Applications

While specific applications of "5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine" are not extensively detailed in the search results, the available information allows us to infer potential uses based on its chemical properties and related research.

Chemical Properties and Structure
this compound has the molecular formula C10H12N4OC_{10}H_{12}N_4O and a molar mass of 204.23 g/mol . It contains an aminophenyl group, a dimethylamino-oxadiazole ring, and a CAS number of 1018563-25-1 .

Potential Applications
Due to the presence of both amino and oxadiazole moieties, this compound could be valuable in various applications:

  • Photochemistry : Aminophenyl nitrilimines, which can be derived from aminophenyl tetrazoles, can be photogenerated and photoisomerized . Specifically, C-(4-aminophenyl)-nitrilimine can be generated through UV irradiation of 5-(4-aminophenyl)-tetrazole . These nitrilimines and their derivatives have potential applications in designing compounds with specific electronic and structural properties .
  • Photodynamic Therapy : Aminophenyl groups are used in porphyrins, which have applications in photodynamic therapy due to their ability to generate reactive singlet oxygen and localize in tumors .
  • Building Blocks for COFs : Amines are used to create covalent organic frameworks (COFs) . For example, triphenylamine-incorporated COFs can be created by converting imine linkages into quinoline groups, resulting in photosensitive materials .

Relevant Research

  • Photochemical Reactions: Research has demonstrated the photogeneration and spectroscopic characterization of C-(4-aminophenyl)-nitrilimine in an argon matrix at 15 K using UV light . This process involves the irradiation of 5-(4-aminophenyl)-tetrazole, leading to the formation of nitrilimines, which can then be photoisomerized to carbodiimides .
  • Porphyrin Applications: Porphyrins containing aminophenyl groups have been explored for diagnostic and therapeutic applications . They can be used in photodynamic therapy, drug delivery, and as contrast agents in MRI . The preferential localization of porphyrins in tumors and their ability to generate reactive singlet oxygen make them suitable for therapeutic applications .
  • COF Synthesis: Amines are used to create covalent organic frameworks (COFs) . The conversion of imine linkages into quinoline groups in triphenylamine-incorporated COFs results in photosensitive materials .

Data Table:
While specific data tables for applications of this compound are not available, the following table summarizes potential applications based on the search results:

ApplicationBasisReference
Photochemical ResearchPrecursor to C-(4-aminophenyl)-nitrilimine, useful in designing compounds with specific electronic and structural properties
Photodynamic TherapyComponent in porphyrins for tumor-targeted therapy
COF SynthesisBuilding block for creating photosensitive covalent organic frameworks

Chemical Reactions Analysis

Reactivity at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

Reaction Type Conditions Product Yield Source
Nucleophilic Substitution K₂CO₃, DMF, alkyl halides2-Alkyl derivatives65–78%
Oxidation H₂O₂/AcOHRing-opening to form hydrazide derivatives45%
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted oxadiazoles52%

Key Insight : The electron-deficient oxadiazole ring facilitates nucleophilic attacks at the 2-position (dimethylamino group) .

Functionalization of the Aromatic Amine Group

The 4-aminophenyl moiety undergoes diazotization and coupling reactions:

  • Diazotization :
    Treatment with NaNO₂/HCl forms a diazonium salt, which couples with phenols or amines to form azo derivatives .
    Example :

    Diazonium salt+β naphtholAzo dye max 480 nm \text{Diazonium salt}+\beta \text{ naphthol}\rightarrow \text{Azo dye max 480 nm }
  • Schiff Base Formation :
    Reacts with aldehydes (e.g., benzaldehyde) in ethanol to yield imine derivatives .

Modification of the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) can undergo:

  • Quaternization :
    Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility .

  • Demethylation :
    HBr/AcOH cleaves methyl groups to regenerate a primary amine .

Biological Activity-Driven Reactions

In drug discovery, this compound serves as a precursor for anticancer and antimicrobial agents:

  • STAT3 Inhibition :
    Substitution at the 2-position with thiazolo[4,5-b]pyridine yields potent STAT3 inhibitors (IC₅₀ = 0.056 µM) .

  • Cholinesterase Inhibition :
    Thioether derivatives (e.g., 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide) show neuroprotective effects .

Microwave-Assisted Reactions

Microwave irradiation optimizes synthesis:

  • Cyclocondensation :
    Reduces reaction time from 6 hours to 40 seconds with 85% yield .

Stability and Degradation

  • Thermal Stability :
    Decomposes at 210–215°C .

  • Photocatalytic Degradation :
    Eosin-Y/visible light cleaves the oxadiazole ring via singlet oxygen mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Substituents (Position 5 / Position 2) Biological Activity (Key Metrics) Key Findings References
Target Compound 4-Aminophenyl / N,N-dimethylamine Not explicitly reported Parent nucleus for imides/Schiff bases
5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-... 4-Nitrophenyl / 4-methoxyphenyl GSK-3β inhibition (molecular docking) Hydrogen bonds with Tyr134/Val135 in ATP-binding pocket
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)- 4-Methoxyphenyl / 2,4-dimethylphenyl Growth Percent (GP): 15.43–39.77 (cancer) Most potent against melanoma (MDA-MB-435)
Ethyl N-(5-(pyridin-3-yl)-oxadiazol-2-yl) formimidate (117) Pyridin-3-yl / ethyl formimidate IC50: 0.275 µM (vs. erlotinib: 0.417 µM) Double potency over standard drug
N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)- (6h) 3,4-Dimethoxyphenyl / 4-CF3-phenyl % Growth Inhibition (%GI): 53.24 (NCI-H522) Superior to imatinib in 36 cell lines

Key Observations

Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group (target compound) and 3,4-dimethoxyphenyl (6h) enhance solubility and hydrogen bonding, favoring interactions with enzyme active sites .

Anticancer Activity: Compound 117 (IC50: 0.275 µM) outperforms erlotinib, highlighting the importance of pyridyl and formimidate groups in enhancing cytotoxicity . The target compound’s derivatives, such as Schiff bases and imides, are hypothesized to leverage its 4-aminophenyl group for improved membrane penetration and target engagement .

Enzyme Inhibition: The 2-amino-1,3,4-oxadiazole core is critical for hydrogen bonding in kinase inhibition (e.g., GSK-3β), as seen in 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-... .

Synthetic Efficiency :

  • Photocatalytic methods (e.g., eosin-Y/CBr4) yield >90% for 5-substituted oxadiazoles (e.g., 29 and 30 in ), suggesting scalable routes for analogues of the target compound .

Comparison with Thiadiazole Analogues

Replacement of the oxadiazole oxygen with sulfur (e.g., 1,3,4-thiadiazoles) alters electronic properties and bioactivity:

  • 5-(4-Methylphenyl)-N-allyl-1,3,4-thiadiazol-2-amine () exhibits insecticidal/fungicidal activity due to sulfur’s polarizability, contrasting with the oxadiazole-based anticancer focus .
  • Thiadiazoles generally show lower metabolic stability but broader spectrum activity compared to oxadiazoles .

Preparation Methods

The preparation of the target compound can be understood through the synthesis of closely related 1,3,4-oxadiazole derivatives described in the literature, particularly the synthesis of 1-(4-methoxy-phenyl)-3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one (compound 6b in the referenced study), which shares the 5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl moiety.

Synthesis of Aromatic Hydrazides
  • Starting from substituted aromatic acids, the corresponding ethyl esters are prepared via Fischer esterification.
  • The esters are then reacted with hydrazine hydrate in ethanol to yield aromatic hydrazides.
Cyclization to Form 1,3,4-Oxadiazole Ring
  • The aromatic hydrazide is dissolved in phosphorus oxychloride, a cyclodehydrating agent.
  • It is then reacted with an appropriate ketone or acid derivative (e.g., β-benzoyl propionic acid derivatives).
  • The mixture is refluxed for 6-7 hours, after which it is cooled and neutralized to precipitate the oxadiazole derivative.
  • The product is isolated by filtration and purified by crystallization.

This method yields the 1,3,4-oxadiazole ring substituted with a 4-aminophenyl group at position 5 and an N,N-dimethyl substituent on the amine nitrogen, as in the target compound.

Detailed Experimental Data for Related Compounds

The following table summarizes key experimental data for compounds structurally related to the target molecule, highlighting the preparation conditions and characterization data:

Compound Molecular Formula Molecular Weight Solubility λ max (nm) Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) NMR Highlights
6b (4-Aminophenyl derivative) C18H17N3O3 323.35 DMSO, MeOH, CHCl3 278 83.0 242-243 3450 (NH), 1703 (C=O), 1699 (C=N), 1577 (NH) 1H NMR: 7.59 (d, 2H, p-amino phenyl), 3.98 (s, 2H, NH2); 13C NMR: 146.7 (C-13)
6a (Methoxyphenyl analog) C18H16N2O3 308.33 DMSO, MeOH, CHCl3 263 89.9 240-242 1685 (C=O), 1595 (C=N), 1255 (C–O–C asymm) 1H NMR: 8.1 (d, 2H, p-methoxy phenyl), 3.8 (s, 3H, OCH3)

Analytical and Characterization Techniques

Notes on Reaction Conditions and Yields

  • The use of phosphorus oxychloride as a cyclodehydrating agent is crucial for efficient ring closure.
  • Reflux times of 6-7 hours are typical to ensure complete cyclization.
  • Neutralization with sodium bicarbonate after reaction quenching facilitates precipitation of the product.
  • Yields for these syntheses are generally high (around 80-90%), indicating the robustness of the method.

Summary Table of Preparation Method Steps

Step Reagents/Conditions Purpose Outcome
1 Aromatic acid + ethanol + acid catalyst Fischer esterification Formation of ethyl ester
2 Ethyl ester + hydrazine hydrate in ethanol Hydrazide formation Aromatic hydrazide intermediate
3 Hydrazide + phosphorus oxychloride + ketone/acid derivative, reflux 6-7 h Cyclodehydration and ring closure Formation of 1,3,4-oxadiazole ring
4 Cooling + neutralization with sodium bicarbonate Precipitation of product Isolation of crude oxadiazole derivative
5 Crystallization from methanol Purification Pure this compound

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization of thiosemicarbazide precursors or condensation reactions using dehydrating agents like POCl₃. For example, a multi-step approach may include:

  • Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux with POCl₃ .
  • Subsequent functionalization of the phenyl ring with amine groups via nucleophilic substitution or reductive amination .
    Key parameters include temperature control (e.g., 90°C for cyclization) and solvent selection (e.g., DMSO/water mixtures for recrystallization) .

Advanced: How can reaction conditions be optimized to improve regioselectivity during oxadiazole ring formation?

Regioselectivity is influenced by substituent electronic effects and steric hindrance. Computational modeling (DFT studies) can predict favorable reaction pathways by analyzing transition states. Experimentally, using bulky directing groups or polar aprotic solvents (e.g., DMF) enhances selectivity for the 1,3,4-oxadiazole isomer over 1,2,4-variants . Kinetic studies via in-situ NMR can monitor intermediate formation to adjust reagent addition rates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole ring and substituents. The NH₂ group on the phenyl ring typically appears as a broad singlet (~δ 5.5 ppm) .
  • FT-IR : Confirms N-H stretching (~3250 cm⁻¹) and C=N/C-O vibrations (1620–1580 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 245.1064 for C₁₀H₁₁N₅O) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay variability (e.g., cell line sensitivity, DPPH vs. ABTS antioxidant protocols). To address this:

  • Perform dose-response curves (IC₅₀ comparisons) using standardized protocols .
  • Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) alongside cell-based viability tests .
  • Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Basic: What biological activities have been preliminarily reported for this compound?

Initial studies highlight:

  • Anticancer : Moderate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀: 15–25 µM) .
  • Antioxidant : DPPH radical scavenging (~60% at 100 µg/mL) due to electron-donating amine groups .
  • Antimicrobial : Activity against Gram-positive bacteria (MIC: 32 µg/mL) linked to membrane disruption .

Advanced: What computational strategies are used to predict the compound’s mechanism of action?

  • Molecular Docking : Screens against protein targets (e.g., EGFR, Topoisomerase II) to identify binding affinities .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C suggests thermal stability) .
  • pH Stability Studies : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The oxadiazole ring is stable in neutral-alkaline conditions but hydrolyzes in strong acids .

Advanced: What strategies address low solubility in pharmacokinetic studies?

  • Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to improve bioavailability .
  • Co-solvent Systems : Employ PEG-400/water mixtures for in-vivo administration .

Basic: How is the compound’s purity validated post-synthesis?

  • HPLC : Purity ≥95% confirmed using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Elemental Analysis : Matches theoretical C, H, N content within ±0.4% .

Advanced: What structural analogs show improved activity, and how do they inform SAR?

Comparative SAR studies reveal:

  • Analog A : 5-(4-Nitro-phenyl) substitution enhances anticancer activity (IC₅₀: 8 µM) via increased electron-withdrawing effects .
  • Analog B : N-Methyl replacement with bulkier groups (e.g., cyclopropyl) improves metabolic stability .
    A tabulated comparison of analogs is critical for prioritizing lead compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

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